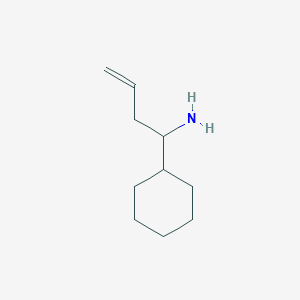
1-Cyclohexylbut-3-en-1-amine
Description
1-Cyclohexylbut-3-en-1-amine (CAS: N/A; molecular formula: C₁₀H₁₉N) is a chiral amine featuring a cyclohexyl group attached to a but-3-en-1-amine backbone. Its synthesis often involves hydroamination or transaminase-catalyzed reactions, as evidenced by its use in generating derivatives like 1-cyclohexyl-4-morpholinobutan-1-amine under thermal conditions (100°C, 48 h) . Structural characterization via ¹H and ¹³C NMR (δH: S43–S45; δC: S44–S45) confirms its stereochemical integrity, making it a valuable intermediate in enantioselective syntheses .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1-cyclohexylbut-3-en-1-amine |
InChI |
InChI=1S/C10H19N/c1-2-6-10(11)9-7-4-3-5-8-9/h2,9-10H,1,3-8,11H2 |
InChI Key |
PUQPFCSWXLYFPN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1CCCCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylbut-3-en-1-amine can be synthesized through several methods, including the reduction of 1-cyclohexylbut-3-en-1-one using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another approach involves the reaction of cyclohexylmagnesium bromide with but-3-en-1-ol followed by amination.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylbut-3-en-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Alkylated amines.
Scientific Research Applications
1-Cyclohexylbut-3-en-1-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its pharmacological properties.
Industry: Employed in the production of various chemical products.
Mechanism of Action
The mechanism by which 1-cyclohexylbut-3-en-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 1-cyclohexylbut-3-en-1-amine, differing in substituents, ring systems, or functional groups:
Physicochemical Properties
- Reactivity : The allylic double bond in this compound allows for regioselective functionalization (e.g., hydroamination), unlike saturated analogues such as 3-cyclohexylpropan-1-amine .
- Stability : Cyclobutane-containing derivatives (e.g., 3-cyclohexylcyclobutan-1-amine hydrochloride) exhibit superior thermal stability compared to linear-chain amines due to ring strain mitigation .
- NMR Profiles : Distinct ¹H NMR shifts (e.g., δH 1.2–2.5 ppm for cyclohexyl protons) differentiate enantiomers and regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


